molecular formula C9H17NO2 B7966951 3-Amino-cycloheptanecarboxylic acid methyl ester

3-Amino-cycloheptanecarboxylic acid methyl ester

Cat. No.: B7966951
M. Wt: 171.24 g/mol
InChI Key: UWMPYVMDOPGUHO-UHFFFAOYSA-N
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Description

3-Amino-cycloheptanecarboxylic acid methyl ester is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by a cycloheptane ring substituted with an amino group and a carboxylic acid methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-cycloheptanecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cycloheptanone with ammonia to form the corresponding amino derivative, which is then esterified using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization and esterification steps.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-cycloheptanecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Nitro-cycloheptanecarboxylic acid methyl ester.

    Reduction: Cycloheptanemethanol.

    Substitution: N-alkyl or N-acyl derivatives of cycloheptanecarboxylic acid methyl ester.

Scientific Research Applications

3-Amino-cycloheptanecarboxylic acid methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research on its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-cycloheptanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

    Cycloheptanecarboxylic acid methyl ester: Lacks the amino group, making it less reactive in certain biological contexts.

    3-Amino-cyclohexanecarboxylic acid methyl ester: Has a smaller ring size, affecting its steric interactions and reactivity.

Uniqueness: 3-Amino-cycloheptanecarboxylic acid methyl ester is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six-membered ring analogs. This uniqueness makes it valuable in the synthesis of novel compounds and in studying specific biochemical pathways .

Properties

IUPAC Name

methyl 3-aminocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPYVMDOPGUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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